ClC1=NC(C)=NC(S2)=C1C3=C2CCCC3
. This indicates the presence of a chlorine atom, a sulfur atom, and a nitrogen atom in the molecule . 4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is , and its molecular weight is approximately 238.74 g/mol. It is classified as a tetrahydrobenzothienopyrimidine derivative, which contributes to its unique chemical properties and biological applications.
The synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine typically involves several key steps:
The reaction mechanism typically involves the formation of intermediates that subsequently lead to the final product through cyclization and chlorination processes. Specific conditions such as pH adjustments and solvent choices (e.g., ethyl acetate) are crucial for optimizing yields and purity.
The molecular structure of 4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine features a fused bicyclic system that includes both thieno and pyrimidine rings. Its structural formula can be represented as follows:
4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can participate in various chemical reactions due to its functional groups:
Research has indicated that derivatives of this compound exhibit varied reactivity profiles based on substituent effects and electronic properties. Studies have focused on understanding these reactivities to design more potent derivatives with specific biological activities .
Relevant data regarding its electronic properties indicate significant π-electron delocalization within the structure which may influence its reactivity and interaction with biological targets .
4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine has shown promise in various scientific applications:
Research continues to explore its potential as a lead compound for drug development due to its unique structural features and observed biological activities .
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: 136377-13-4
CAS No.: 189883-16-7
CAS No.: 32719-43-0